1H-imidazole-5-sulfonic acid

Catalog No.
S3642444
CAS No.
60634-74-4
M.F
C3H4N2O3S
M. Wt
148.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-imidazole-5-sulfonic acid

CAS Number

60634-74-4

Product Name

1H-imidazole-5-sulfonic acid

IUPAC Name

1H-imidazole-5-sulfonic acid

Molecular Formula

C3H4N2O3S

Molecular Weight

148.14 g/mol

InChI

InChI=1S/C3H4N2O3S/c6-9(7,8)3-1-4-2-5-3/h1-2H,(H,4,5)(H,6,7,8)

InChI Key

BONRIQWDXHCVOH-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)S(=O)(=O)O

solubility

1.35 M

Canonical SMILES

C1=C(NC=N1)S(=O)(=O)O

The exact mass of the compound 1H-imidazole-5-sulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.35 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis

    Imidazole derivatives, including those with sulfonic acid groups, are known for their catalytic properties. They can act as Brønsted-Lowry acids or Lewis acids, facilitating various organic reactions. However, specific research on 1H-imidazole-5-sulfonic acid as a catalyst is limited. ()

  • Pharmaceutical Research

    Imidazole rings are present in many biologically active molecules. Studies have explored imidazole-based sulfonic acids for their potential as medicinal agents. For instance, some derivatives exhibit antifungal activity. Further research is needed to determine the specific properties of 1H-imidazole-5-sulfonic acid in this context. ()

  • Material Science

    Imidazole-containing molecules are being investigated for their potential applications in material science. They can be used as ligands in coordination polymers or as building blocks for novel materials with interesting properties. Research on 1H-imidazole-5-sulfonic acid's role in material science is yet to be explored in detail. ()

1H-imidazole-5-sulfonic acid is an organic compound with the molecular formula C₃H₄N₂O₃S and a molecular weight of 148.14 g/mol. Characterized by a sulfonic acid group (-SO₃H) attached to the imidazole ring, this compound exhibits properties typical of both sulfonic acids and heterocyclic compounds. The structure includes a five-membered ring consisting of three carbon atoms and two nitrogen atoms, with the sulfonic acid substituent located at the 5-position of the imidazole ring. This positioning is crucial for its chemical reactivity and biological activity.

Due to its functional groups. Notably, it can undergo:

  • Acid-base reactions: The sulfonic acid group can donate protons, making it a strong acid.
  • Nucleophilic substitutions: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation reactions: This compound can react with amines or alcohols to form sulfonamide derivatives or esters.

These reactions are significant in synthetic organic chemistry and medicinal chemistry, where modifications of the imidazole ring can lead to diverse derivatives with varying properties.

1H-imidazole-5-sulfonic acid has demonstrated various biological activities. It is known for its role in:

  • Antimicrobial activity: Compounds containing imidazole rings often exhibit significant antimicrobial properties, making them useful in pharmaceuticals.
  • Enzyme inhibition: It has been studied for its potential to inhibit specific enzymes, which could lead to applications in treating diseases such as diabetes and cancer.
  • Antioxidant properties: Some derivatives of this compound have shown potential as antioxidants, protecting cells from oxidative stress.

These biological activities highlight its potential as a lead compound in drug development.

The synthesis of 1H-imidazole-5-sulfonic acid typically involves:

  • Starting Materials: The synthesis usually begins with readily available imidazole derivatives.
  • Sulfonation Reaction: The key step involves the sulfonation of imidazole using sulfur trioxide or concentrated sulfuric acid under controlled conditions.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain pure 1H-imidazole-5-sulfonic acid.

Alternative methods may include microwave-assisted synthesis or using ionic liquid catalysts to enhance yields and reduce reaction times .

1H-imidazole-5-sulfonic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting microbial infections.
  • Catalysts: Its acidic properties make it suitable for use as a catalyst in organic reactions, including esterifications and alkylations.
  • Research: In biochemical research, it is utilized to study enzyme mechanisms and interactions due to its ability to modulate biological pathways.

Studies on the interactions of 1H-imidazole-5-sulfonic acid with biomolecules have revealed that it can affect enzyme activity and protein stability. For example:

  • Enzyme Kinetics: Research has shown that this compound can alter the kinetics of certain enzymes, providing insights into its mechanism of action .
  • Binding Studies: Interaction studies using spectroscopic methods have indicated that 1H-imidazole-5-sulfonic acid can bind to specific active sites on enzymes, influencing their function.

These studies are essential for understanding how this compound might be used therapeutically.

Several compounds share structural features with 1H-imidazole-5-sulfonic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1H-benzimidazole-5-sulfonic acidContains a benzimidazole ringBroader biological activity
2-methyl-1H-imidazole-5-sulfonic acidMethyl group at position 2Enhanced lipophilicity
1H-imidazo[4,5-b]pyridinePyridine fused with an imidazole ringExhibits different pharmacological profiles
1H-imidazole-4-sulfonic acidSulfonic acid at position 4 instead of 5Different reactivity patterns

The uniqueness of 1H-imidazole-5-sulfonic acid lies in its specific positioning of the sulfonic group, which influences its solubility and reactivity compared to other similar compounds. This positioning allows for distinct interactions within biological systems, making it a valuable compound for further research and application development.

XLogP3

-0.9

Wikipedia

1H-Imidazole-5-sulfonic acid

Dates

Last modified: 07-26-2023

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